5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving appropriate precursors, such as hydrazines and β-diketones.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through various methods, including hydrolysis of ester intermediates or direct carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Coupling Reactions: The carboxylic acid group can be activated for coupling reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine.
Oxidized Pyrazoles: Oxidation reactions produce various oxidized pyrazole derivatives.
Amides and Esters: Coupling reactions result in the formation of amides and esters.
Scientific Research Applications
5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)-amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}-ethyl) carbamate
Uniqueness
5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, including the Boc-protected amino group and the ethyl substituent on the pyrazole ring
Biological Activity
5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N₃O₄
- Molecular Weight : 239.26 g/mol
- CAS Number : 49726862
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer
- Colorectal cancer
- Renal cancer
For instance, one study demonstrated that derivatives of 1H-pyrazole could induce apoptosis in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells through the activation of caspase pathways .
Anti-inflammatory Activity
The compound also shows potential as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A specific derivative demonstrated a selectivity index for COX-2 inhibition, suggesting its potential for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs .
Antioxidant Effects
In addition to anticancer and anti-inflammatory properties, pyrazole derivatives have been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is associated with various diseases, including cancer and neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor progression and inflammation, such as COX and xanthine oxidase.
- Induction of Apoptosis : It can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : Pyrazole derivatives may interfere with key signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancers .
Case Studies and Experimental Results
Several studies have evaluated the biological activity of pyrazole compounds:
Synthesis and Structural Variations
The synthesis of this compound involves several steps that can be modified to enhance biological activity:
- Starting Materials : Utilization of various substituted pyrazoles.
- Reaction Conditions : Optimization of reaction conditions to improve yield and purity.
- Structural Modifications : Introduction of different functional groups to enhance specific activities (e.g., increasing lipophilicity for better cell permeability) .
Properties
Molecular Formula |
C11H17N3O4 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4/c1-5-14-8(7(6-12-14)9(15)16)13-10(17)18-11(2,3)4/h6H,5H2,1-4H3,(H,13,17)(H,15,16) |
InChI Key |
WGTNIHRMCJIVHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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